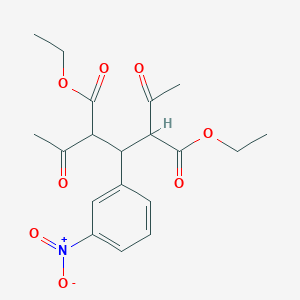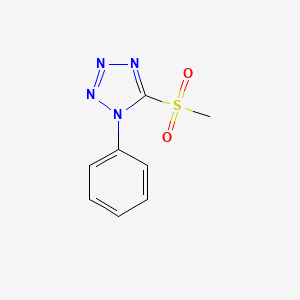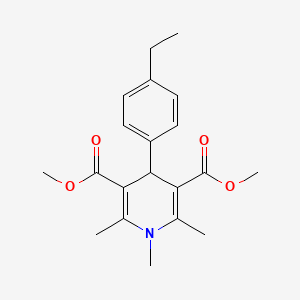![molecular formula C20H20BrN3O5 B11090287 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11090287.png)
5-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with a fused pyrimidoquinoline core.
- Its systematic name is quite a mouthful, but we can break it down:
- The pyrimido[4,5-b]quinoline part refers to the fused ring system.
- The 5-(3-bromo-4-hydroxy-5-methoxyphenyl) substituent is attached to this core.
- It exhibits interesting solvatochromic properties, making it useful as an indicator in analytical chemistry .
Preparation Methods
- One synthetic route involves an Ullmann-type coupling reaction:
- Industrial production methods may vary, but this compound is typically synthesized in the lab.
Chemical Reactions Analysis
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substituents can be replaced.
Common Reagents: These include reducing agents, oxidizing agents, and nucleophiles.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a solvatochromic dye in analytical chemistry.
Biology: Investigated for potential biological activities.
Medicine: Possible applications in drug discovery.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with cellular targets or pathways due to its structural features.
Comparison with Similar Compounds
- Similar compounds include other pyrimidoquinolines or related heterocycles.
- Its uniqueness lies in the specific combination of substituents and the fused ring system.
Properties
Molecular Formula |
C20H20BrN3O5 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
5-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C20H20BrN3O5/c1-20(2)6-10-14(11(25)7-20)13(8-4-9(21)16(26)12(5-8)29-3)15-17(22-10)23-19(28)24-18(15)27/h4-5,13,26H,6-7H2,1-3H3,(H3,22,23,24,27,28) |
InChI Key |
KDRRPXZCECEJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=C(C(=C4)Br)O)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone](/img/structure/B11090214.png)
![4-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11090220.png)
![N-[5-chloro-2-(2-fluorophenoxy)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide](/img/structure/B11090226.png)
![Methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5-iodobenzoate](/img/structure/B11090227.png)
![5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B11090231.png)
![Ethyl 5-acetyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11090235.png)
![5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11090243.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11090244.png)

![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11090257.png)
![1-[(4-bromophenoxy)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11090265.png)


![(2-Chloro-5-nitrophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11090278.png)
